molecular formula CH3NO B1627285 Formamide-18O CAS No. 51284-92-5

Formamide-18O

Cat. No.: B1627285
CAS No.: 51284-92-5
M. Wt: 47.041 g/mol
InChI Key: ZHNUHDYFZUAESO-YZRHJBSPSA-N
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Description

Formamide-18O is a stable isotope-labeled compound of formamide, where the oxygen atom is replaced with the isotope oxygen-18. Formamide itself is an amide derived from formic acid and is a colorless liquid with an ammonia-like odor. It is widely used in various chemical processes and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamide-18O can be synthesized by reacting formic acid-18O with ammonia. The reaction proceeds as follows: [ \text{HCOOH-18O} + \text{NH}_3 \rightarrow \text{HCONH}_2-18O + \text{H}_2\text{O} ]

Alternatively, this compound can be prepared by the aminolysis of ethyl formate-18O: [ \text{HCOOCH}_2\text{CH}_3-18O + \text{NH}_3 \rightarrow \text{HCONH}_2-18O + \text{CH}_3\text{CH}_2\text{OH} ]

Industrial Production Methods: The industrial production of this compound involves the carbonylation of ammonia with carbon monoxide-18O: [ \text{CO-18O} + \text{NH}_3 \rightarrow \text{HCONH}_2-18O ]

Chemical Reactions Analysis

Types of Reactions: Formamide-18O undergoes various chemical reactions, including:

  • Decomposition: When heated above 100°C, this compound decomposes into carbon monoxide-18O and ammonia. [ \text{HCONH}_2-18O \rightarrow \text{CO-18O} + \text{NH}_3 ]

  • Hydrolysis: this compound can be hydrolyzed to formic acid-18O and ammonia. [ \text{HCONH}_2-18O + \text{H}_2\text{O} \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide to produce formic acid-18O. [ \text{HCONH}_2-18O + \text{H}_2\text{O}_2 \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]

  • Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce methylamine-18O. [ \text{HCONH}_2-18O + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{NH}_2-18O + \text{H}_2 ]

Major Products:

  • Carbon monoxide-18O
  • Formic acid-18O
  • Methylamine-18O

Scientific Research Applications

Formamide-18O has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of nucleic acids and proteins, particularly in stabilizing RNA and DNA during electrophoresis.

    Medicine: Utilized in the development of pharmaceuticals and as a cryoprotectant in the preservation of biological tissues and organs.

    Industry: Applied in the production of hydrogen cyanide and as a solvent for processing polymers.

Mechanism of Action

Formamide-18O exerts its effects primarily through its interactions with nucleic acids and proteins. It can stabilize single strands of denatured DNA and RNA by deionizing them, which is crucial in various biochemical and molecular biology techniques. Additionally, this compound can participate in high-energy reactions, producing reactive radicals that can further react to form nucleobases like adenine, guanine, cytosine, and uracil .

Comparison with Similar Compounds

Formamide-18O can be compared with other similar compounds such as:

    Dimethylformamide: A derivative of formamide with two methyl groups, commonly used as a solvent in organic synthesis.

    Carbamic acid: Another amide derived from formic acid, used in the production of pesticides and pharmaceuticals.

Uniqueness: this compound is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies and tracing experiments in various scientific fields.

Properties

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=[18O])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584041
Record name (~18~O)Formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.041 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51284-92-5
Record name Formamide-18O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51284-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~18~O)Formamide
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Record name Formamide-18O
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Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
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8-benzoylguanosine 3',5'-cyclic phosphate
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Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-18O
Reactant of Route 2
Formamide-18O
Reactant of Route 3
Formamide-18O
Reactant of Route 4
Reactant of Route 4
Formamide-18O
Reactant of Route 5
Formamide-18O
Reactant of Route 6
Formamide-18O

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